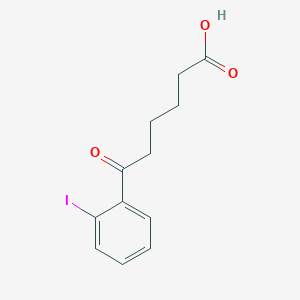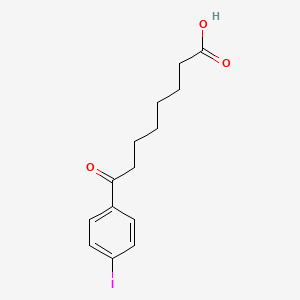
2-(4-Nitrobenzoyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-nitrobenzoyl group.
Mechanism of Action
Target of Action
2-(4-Nitrobenzoyl)oxazole is a heterocyclic compound that contains an oxazole ring . Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors via numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability of oxazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrobenzoyl)oxazole typically involves the condensation of 4-nitrobenzoyl chloride with oxazole. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrobenzoyl)oxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Cycloaddition: The compound can undergo cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.
Major Products Formed:
Reduction: 2-(4-Aminobenzoyl)oxazole.
Substitution: Various substituted oxazole derivatives.
Cycloaddition: Polycyclic compounds with enhanced stability and unique properties.
Scientific Research Applications
2-(4-Nitrobenzoyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-(4-Aminobenzoyl)oxazole: Formed by the reduction of 2-(4-Nitrobenzoyl)oxazole, it has similar structural features but different reactivity and applications.
Benzoxazole: A related compound with a benzene ring fused to an oxazole ring, known for its antimicrobial and anticancer properties.
2-Methoxybenzo[d]oxazole: Exhibits excellent antibacterial activity.
Uniqueness: this compound is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in organic synthesis highlight its importance in scientific research .
Properties
IUPAC Name |
(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTWEQBYCNXMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














